![molecular formula C15H15N5O B1493689 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one CAS No. 332074-12-1](/img/structure/B1493689.png)
2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one
Overview
Description
2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one is a chemical compound with the molecular formula C15H15N5O and a molecular weight of 281.32 g/mol. This compound belongs to the quinazolinone and pyrimidinone classes, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one typically involves the following steps:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under acidic conditions.
Introduction of Methyl Groups: Methyl groups are introduced at the 4 and 7 positions of the quinazolinone core through methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of Pyrimidinone Core: The pyrimidinone core is formed by reacting the quinazolinone derivative with guanidine or its derivatives under specific reaction conditions.
Amination Reaction:
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce nitro groups or carbonyl groups.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols to replace leaving groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.
Substitution: Amines, alcohols, and polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Amines, alcohols, and hydrocarbons.
Substitution: Amides, ethers, and esters.
Scientific Research Applications
Medicine: It has shown promise as an antimicrobial agent, exhibiting activity against a range of bacterial and fungal pathogens.
Biology: It has been used in biochemical studies to investigate enzyme inhibition and protein binding.
Industry: Its unique chemical properties make it suitable for use in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism by which 2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one exerts its effects involves the interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to cell death.
Comparison with Similar Compounds
Quinazolinone Derivatives: Other quinazolinone derivatives with similar structures and biological activities.
Pyrimidinone Derivatives: Compounds with pyrimidinone cores that exhibit similar chemical properties and applications.
Uniqueness: 2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one stands out due to its specific substitution pattern and the combination of quinazolinone and pyrimidinone cores, which contribute to its unique biological and chemical properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Biological Activity
2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one, with the CAS number 332074-12-1, is a compound that belongs to the classes of quinazolinones and pyrimidinones. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and potential therapeutic applications.
The molecular formula of this compound is C₁₅H₁₅N₅O, and it has a molecular weight of 281.32 g/mol. Its structure features a quinazolinone core linked to a pyrimidinone moiety, which is crucial for its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal pathogens. In vitro studies have demonstrated its effectiveness against strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The minimum inhibitory concentration (MIC) values suggest it can inhibit the growth of these pathogens at relatively low concentrations .
Table 1: Antimicrobial Activity of this compound
Pathogen | MIC (µg/mL) |
---|---|
Escherichia coli | 25 |
Staphylococcus aureus | 15 |
Candida albicans | 30 |
The antimicrobial mechanism of this compound involves the inhibition of bacterial enzymes and disruption of cell membrane integrity. This leads to cell death and prevents the proliferation of pathogens. Further biochemical studies are needed to elucidate the specific molecular targets involved in its action .
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives of quinazolinones, including this compound. The study highlighted that compounds with similar structural features exhibited potent antibacterial activity, reinforcing the significance of structural modifications in enhancing biological activity .
Toxicity Assessment
In assessing toxicity, hemolytic assays were conducted on the most potent derivatives. The results indicated that the tested compounds were non-toxic up to a dose level of 200 µmol L⁻¹, suggesting a favorable safety profile for further development .
Q & A
Q. Basic: What are the standard protocols for synthesizing 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one, and what factors influence reaction yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with substituted benzoate esters and proceeding through nitro reduction, cyclization, and coupling reactions. For example, methyl 4,5-dimethoxy-2-nitrobenzoate can be reduced and cyclized to form the quinazoline core, followed by coupling with pyrimidine derivatives. Key factors affecting yield include:
- Reagent purity : Impurities in intermediates (e.g., nitrobenzoate esters) can reduce cyclization efficiency .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance coupling reactions, while refluxing ethanol or acetic acid improves condensation steps .
- Catalyst optimization : Palladium catalysts may improve cross-coupling efficiency in later stages .
Q. Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : H and C NMR are critical for confirming the quinazoline and pyrimidine ring structures, with shifts at δ 8.1–8.3 ppm indicating aromatic protons .
- HPLC-MS : Reverse-phase HPLC with C18 columns and ESI-MS detects molecular ions ([M+H]) and confirms purity (>98%) .
- X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
Q. Advanced: How can researchers investigate the molecular mechanism of action of this compound in pharmacological studies?
Methodological Answer:
- Target identification : Use affinity chromatography or pull-down assays with tagged compounds to isolate binding proteins .
- Kinase inhibition assays : Screen against panels of recombinant kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays to quantify IC values .
- Cellular pathway analysis : Combine RNA sequencing and phosphoproteomics to map downstream signaling perturbations in treated cell lines .
Q. Advanced: What computational strategies are recommended for predicting the compound's interactions with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses against crystal structures of target proteins (e.g., quinazoline-binding kinases) .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes and calculate binding free energies (MM/PBSA) .
- QSAR modeling : Train models on datasets of quinazoline derivatives to predict ADMET properties and optimize substituents for selectivity .
Q. Advanced: How should contradictory data regarding the compound's biological activity be addressed in research?
Methodological Answer:
- Dose-response validation : Replicate assays across multiple cell lines (e.g., MCF-7, A549) using standardized protocols to rule out cell-type-specific effects .
- Batch variability checks : Compare results from independently synthesized batches to exclude synthetic byproduct interference .
- Theoretical alignment : Reconcile discrepancies by testing hypotheses derived from competing mechanistic frameworks (e.g., off-target effects vs. metabolic activation) .
Q. Advanced: What methodologies are suitable for assessing the environmental fate and ecotoxicological impact of this compound?
Methodological Answer:
- Environmental persistence : Use OECD 307 guidelines to measure biodegradation in soil/water systems under aerobic/anaerobic conditions .
- Bioaccumulation assays : Expose Daphnia magna or zebrafish embryos to trace concentrations and quantify tissue accumulation via LC-MS/MS .
- Ecotoxicogenomics : Apply RNA-seq to exposed organisms to identify dysregulated pathways (e.g., oxidative stress, endocrine disruption) .
Properties
IUPAC Name |
2-[(4,7-dimethylquinazolin-2-yl)amino]-4-methyl-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c1-8-4-5-11-10(3)17-15(18-12(11)6-8)20-14-16-9(2)7-13(21)19-14/h4-7H,1-3H3,(H2,16,17,18,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJSZWUAOZHRJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=CC(=O)N3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.